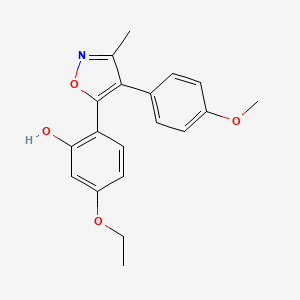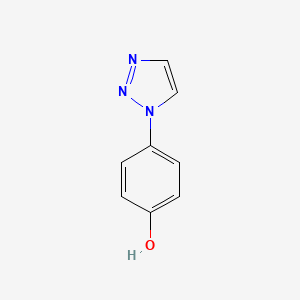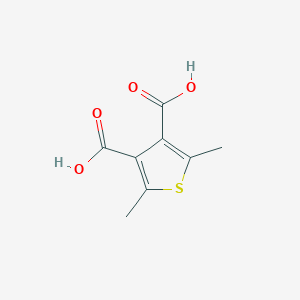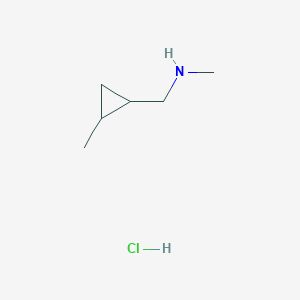![molecular formula C21H16N4O4S2 B2531739 8-methoxy-2-oxo-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2H-chromene-3-carboxamide CAS No. 1208814-64-5](/img/structure/B2531739.png)
8-methoxy-2-oxo-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2H-chromene-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of novel derivatives of substituted N-(4-(8-methoxy-2-oxo-2H-chromen-3-yl) thiazol-2-yl) amide involves a multi-step process. Starting with 2-Hydroxy-3-methoxybenzaldehyde and Ethyl acetoacetate, the reaction proceeds in the presence of Piperidine catalyst to produce 3-acetyl-8-methoxy-2H-chromen-2-one. This intermediate is then α-brominated using CuBr2 and cyclized with Thiourea to yield the main scaffold, 3-(2-aminothiazol-4-yl)-8-methoxy-2H-chromen-2-one. The final step involves reacting this scaffold with different Acid chlorides to isolate the title compound derivatives. The chemical structures of the synthesized compounds were confirmed using 1H-NMR, FT-IR, and Mass spectral/LCMS analysis. These compounds were also evaluated for their potential Antimicrobial, Antifungal, and Antimalarial activities .
Molecular Structure Analysis
The molecular structure of the title compound, 8-methoxy-2-oxo-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2H-chromene-3-carboxamide, is characterized by the presence of a chromene core, which is a common feature in compounds with potential biological activities. The compound also contains a thiazole moiety, known for its antimicrobial properties, and a thiophenyl group, which can contribute to the compound's overall stability and electronic properties. The molecular structure analysis would be based on spectroscopic data such as 1H-NMR, FT-IR, and mass spectrometry, as mentioned in the synthesis analysis .
Chemical Reactions Analysis
The title compound is synthesized through a series of chemical reactions that involve the formation of a chromene scaffold followed by bromination and cyclization to introduce the thiazole ring. The final step of reacting with Acid chlorides suggests that the compound can participate in further chemical reactions, potentially leading to a wide range of derivatives with varied biological activities. The reactivity of the compound can be inferred from its functional groups, such as the amide and ether groups, which may undergo hydrolysis, nucleophilic substitution, or other reactions under different conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of the title compound would include its solubility, melting point, and stability under various conditions. These properties are crucial for understanding the compound's behavior in biological systems and its potential as a drug candidate. The compound's fluorescence properties, as seen in related compounds , suggest that it may also be useful in imaging or as a fluorescent probe. The solvatochromism observed in similar compounds indicates that the title compound might also exhibit this property, which could be useful in sensing applications. The quantum yields and emission maxima would be important parameters to measure for understanding the compound's efficiency as a fluorophore .
科学的研究の応用
Synthesis and Derivatives
- Novel Derivative Synthesis: Shah et al. (2016) synthesized novel derivatives of substituted N-(4-(8-methoxy-2-oxo-2H-chromen-3-yl) thiazol-2-yl) amide and screened them for potential antimicrobial, antifungal, and antimalarial activity (Shah et al., 2016).
- One-Step Synthesis Approach: Rao and Reddy (2009) developed a facile one-step synthesis process for new types of 8-thiazolyl and 8-thiadiazinyl coumarins, confirming the formation of these compounds through various analytical and spectral data (Rao & Reddy, 2009).
Antimicrobial and Antifungal Activity
- Thiazole Substituted Coumarins: Parameshwarappa et al. (2009) synthesized innovative thiazole substituted coumarins, conducting antimicrobial and antifungal activity screenings of these compounds (Parameshwarappa et al., 2009).
- Novel Coumarin Derivatives: Saeed and Ibrar (2011) synthesized 2-oxo-2H-chromene-3-carbohydrazide derivatives and evaluated their antimicrobial activity, establishing their structures through various analytical techniques (Saeed & Ibrar, 2011).
Anti-Inflammatory and Analgesic Agents
- Benzodifuranyl and Thiazolopyrimidines: Abu‐Hashem et al. (2020) synthesized novel benzodifuranyl and thiazolopyrimidines derived compounds, evaluating them as anti-inflammatory and analgesic agents. They found that some compounds showed high inhibitory activity on COX-2 selectivity and significant analgesic and anti-inflammatory activity (Abu‐Hashem et al., 2020).
Antifungal and Antioxidant Agents
- Triazole Incorporated Coumarin Derivatives: Shaikh et al. (2016) synthesized a series of ethyl-7-((1-(benzyl)-1H-1,2,3-triazol-4-yl)methoxy)-2-oxo-2H-chromene-3-carboxylates, evaluating them as potential antifungal and antioxidant agents. They found some compounds to be equipotent or more active than standard drugs against certain fungal strains and also demonstrated potent antioxidant activity (Shaikh et al., 2016).
Alzheimer's Disease Treatment
- Chromenones Linked to 1,2,3-Triazole: Saeedi et al. (2017) synthesized novel chromenones linked to a 1,2,3-triazole ring system and evaluated them for anti-ChE activity. They found one compound to exhibit good anti-acetylcholinesterase activity and neuroprotective effect against H2O2-induced cell death in neurons (Saeedi et al., 2017).
特性
IUPAC Name |
8-methoxy-2-oxo-N-[2-(2-thiophen-2-yl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl]chromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O4S2/c1-28-15-5-2-4-12-10-14(20(27)29-17(12)15)19(26)22-8-7-13-11-31-21-23-18(24-25(13)21)16-6-3-9-30-16/h2-6,9-11H,7-8H2,1H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBZWNLOCCREPDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NCCC3=CSC4=NC(=NN34)C5=CC=CS5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-methoxy-2-oxo-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2H-chromene-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(4-bromophenyl)acetamide](/img/structure/B2531660.png)
![N-(tert-butyl)-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2531661.png)

![5-(furan-2-carbonyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B2531666.png)
![(E)-1-(3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)-3-(furan-2-yl)prop-2-en-1-one](/img/structure/B2531667.png)
![1-[(2-Chlorophenyl)methyl]-3-(4-fluorophenyl)sulfonyl-6-methoxyquinolin-4-one](/img/structure/B2531668.png)

![2-(7-chloro-6-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(4-ethylphenyl)acetamide](/img/structure/B2531670.png)

![4-[(benzyloxy)methyl]-5-chloro-1-methyl-3-phenyl-1H-pyrazole](/img/structure/B2531676.png)
![tert-Butyl 4-[3-(3-fluorophenyl)ureido]piperidine-1-carboxylate](/img/structure/B2531677.png)
![6-(Hydroxymethyl)-9-methyl-2-phenyl-1,5-dihydropyrido[1,2]pyrano[4,5-b]pyrimidine-4-thione](/img/structure/B2531679.png)